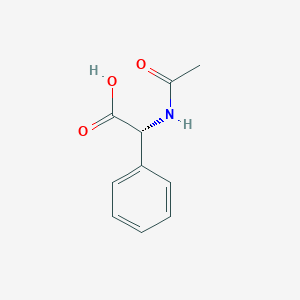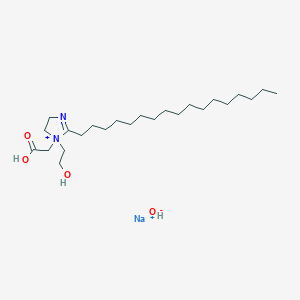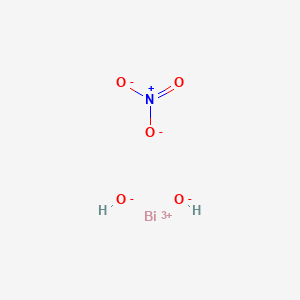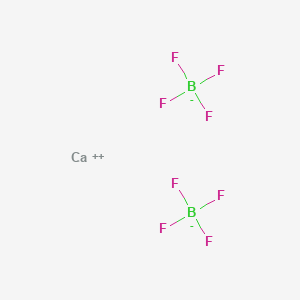
四氟硼酸钙
描述
Calcium tetrafluoroborate is an inorganic compound with the chemical formula Ca(BF₄)₂. It is a salt composed of calcium cations (Ca²⁺) and tetrafluoroborate anions (BF₄⁻). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications.
科学研究应用
Calcium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.
Biology: Employed in studies involving calcium signaling and transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electroplating, as a catalyst in organic reactions, and in the production of specialty chemicals.
作用机制
Target of Action
Calcium tetrafluoroborate is a complex compound that involves two key components: calcium and the tetrafluoroborate anion (BF4-) Calcium is known to play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . The tetrafluoroborate anion is often assumed to be inert, with the cation (in this case, calcium) being the reactive agent .
Mode of Action
Calcium ions are known to interact with various proteins, including those involved in signal transduction pathways .
Biochemical Pathways
For instance, calcium can alleviate fluoride-induced bone damage through the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) signaling pathway .
Pharmacokinetics
A study on 18f-tetrafluoroborate (18f-tfb), an iodide analog, showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder .
Result of Action
Calcium ions are known to have numerous effects, including roles in cell signaling, muscular contractions, and bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium tetrafluoroborate. For instance, the tetrafluoroborate anion is sensitive to hydrolysis and can decompose via loss of a fluoride ligand .
生化分析
Biochemical Properties
It is known that the tetrafluoroborate anion, BF4-, is a weakly coordinating anion, meaning it does not readily form strong bonds with other molecules . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that calcium ions play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The tetrafluoroborate anion, on the other hand, is less likely to interact strongly with cellular components due to its weakly coordinating nature .
Molecular Mechanism
Given the properties of the tetrafluoroborate anion and calcium ions, it is possible that the compound could influence cellular processes through the actions of these individual components .
Temporal Effects in Laboratory Settings
It is known that the tetrafluoroborate anion can be sensitive to hydrolysis and decomposition via loss of a fluoride ligand .
Metabolic Pathways
Calcium ions are known to be involved in numerous metabolic processes .
Transport and Distribution
Calcium ions are known to be transported across cell membranes through various mechanisms .
Subcellular Localization
Calcium ions are known to be present in various subcellular compartments, including the cytoplasm and organelles .
准备方法
Synthetic Routes and Reaction Conditions: Calcium tetrafluoroborate can be synthesized through the reaction of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with tetrafluoroboric acid (HBF₄). The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{CaCO}_3 + 2\text{HBF}_4 \rightarrow \text{Ca(BF}_4\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium tetrafluoroborate is produced by reacting calcium salts with tetrafluoroboric acid under controlled conditions. The process involves careful monitoring of temperature and pH to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: Calcium tetrafluoroborate can undergo substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in different chemical processes.
Common Reagents and Conditions:
Reagents: Common reagents include tetrafluoroboric acid, calcium carbonate, and calcium hydroxide.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products:
Calcium Fluoride (CaF₂): A common product formed when calcium tetrafluoroborate reacts with fluoride sources.
Complexes: Various metal-tetrafluoroborate complexes are formed depending on the reacting metal ions.
相似化合物的比较
Potassium Tetrafluoroborate (KBF₄): Similar in structure but contains potassium instead of calcium.
Sodium Tetrafluoroborate (NaBF₄): Contains sodium and is used in similar applications.
Magnesium Tetrafluoroborate (Mg(BF₄)₂): Contains magnesium and has comparable properties.
Uniqueness: Calcium tetrafluoroborate is unique due to its specific interactions with calcium-dependent biological systems and its stability in aqueous solutions. Its ability to form stable complexes with various metal ions also sets it apart from other tetrafluoroborate salts.
属性
IUPAC Name |
calcium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNCCJTKRTQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CaF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929994 | |
| Record name | Calcium bis[tetrafluoridoborate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-93-2, 15978-68-4 | |
| Record name | Calcium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis[tetrafluoridoborate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Calcium tetrafluoroborate impact the performance of lithium-ion batteries?
A1: Research indicates that Calcium tetrafluoroborate, even at low concentrations (e.g., 0.01 M) [], can significantly enhance the performance of graphite anodes in lithium-ion batteries. [] This improvement stems from the compound's ability to modify the solid-electrolyte interphase (SEI) layer on the graphite surface. The modified SEI exhibits improved lithium-ion transport properties, facilitating faster intercalation and de-intercalation processes. [] This leads to lower overpotentials and significantly increased reversible capacities, especially at high charge/discharge rates. []
Q2: What is the role of Calcium tetrafluoroborate in enhancing magneto-ionic effects?
A2: Calcium tetrafluoroborate plays a crucial role in amplifying the magneto-ionic effects observed in cobalt oxide thin films. [] When added to an anhydrous propylene carbonate electrolyte, it contributes to the formation of an electric double layer (EDL) at the interface between the electrolyte and the cobalt oxide. [] While not the primary ion interacting with the cobalt oxide surface, the presence of Calcium tetrafluoroborate influences the EDL structure, potentially contributing to charge accumulation and thereby enhancing the observed magneto-ionic effects. []
Q3: Is Calcium tetrafluoroborate suitable for room-temperature applications in metal plating?
A3: Yes, research has demonstrated the successful plating and stripping of calcium metal at room temperature using Calcium tetrafluoroborate as an electrolyte component. [] This process, conducted in a mixture of ethylene carbonate and propylene carbonate solvents, highlights the potential of Calcium tetrafluoroborate in facilitating room-temperature electrochemical processes involving calcium. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



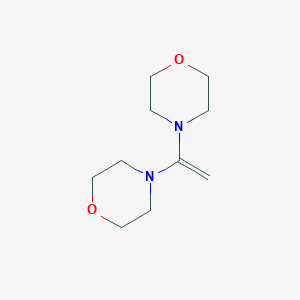
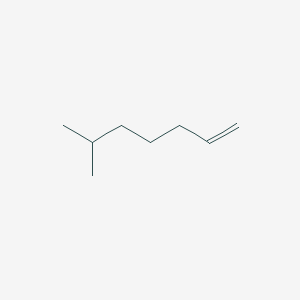
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
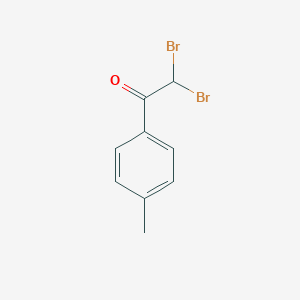
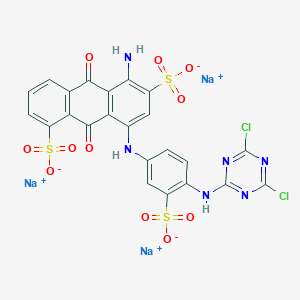
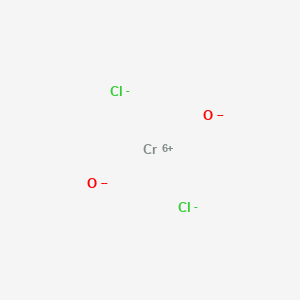
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)

